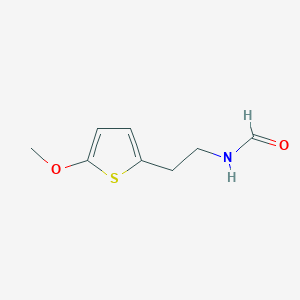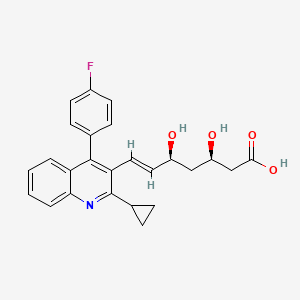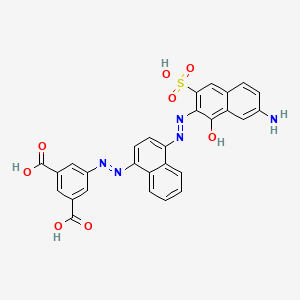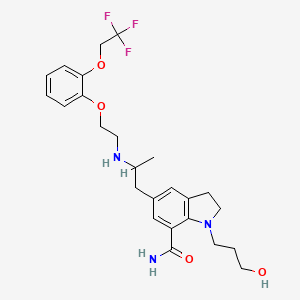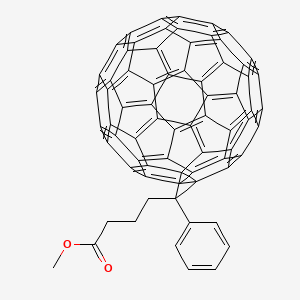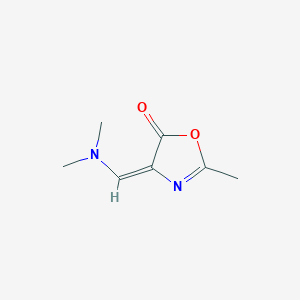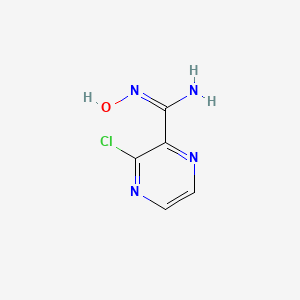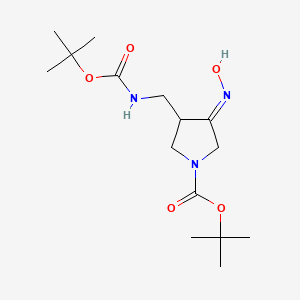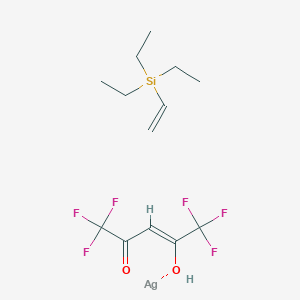
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I)
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of silver hexafluoroacetylacetonate complexes, including those with vinyltrimethylsilane, has been explored. These complexes are potential precursors for chemical vapor deposition (Evans et al., 2003).
Molecular Structure Analysis
- The crystal structure of certain silver complexes, including those with vinyltriethylsilane, has been determined. These studies provide insights into the molecular arrangement and coordination in the solid state (Chi et al., 1996).
Chemical Reactions and Properties
- Investigations into the chemical behavior of these complexes have been conducted. For instance, the photoactivated polymerization of vinyldimethylsilane with certain complexes has been studied, providing insights into the reactivity of these materials (Fry & Neckers, 1996).
Physical Properties Analysis
- The physical properties of these compounds, especially in relation to their use in generating and stabilizing silver nanoparticles, have been examined. This includes studies on their stability and interactions with other materials (Shankar & Shahi, 2008).
Chemical Properties Analysis
- The chemistry of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) has been further elucidated through studies focusing on adsorption, desorption, and surface interactions. These studies are crucial for understanding the application of these materials in processes like chemical vapor deposition (Pirolli & Teplyakov, 2006).
Applications De Recherche Scientifique
Synthesis and Structure of Polymeric Networks of Silver Hexafluoroacetylacetonate Complexes : This study explored the formation of [Ag(hfac)L]x complexes, where L includes THF, toluene, and Me3SiCH=CH2, for use as chemical vapor deposition (CVD) precursors. The structures and volatilities of these complexes were compared, highlighting their potential in materials synthesis and deposition processes (Evans et al., 2003).
Synthesis and Characterization of (β-Diketonato)silver Vinyltriethylsilane Compounds for CVD of Silver Thin Films : This paper discusses the preparation of new silver complexes of alkenes, specifically for CVD applications to deposit pure silver films. The work emphasizes the potential of these complexes as precursors for high-quality silver film deposition (Chi et al., 1996).
Patterned Low Temperature Copper-Rich Deposits Using Inkjet Printing : This research utilized vinyltrimethylsilane copper (+1) hexafluoroacetylacetonate as a precursor for inkjet printing to deposit copper on glass. This method represents a step towards nonlithographic manufacture of electronic devices, showcasing the versatility of similar compounds in advanced manufacturing techniques (Rozenberg et al., 2002).
Rapid Photoactivated Hydrosilation Polymerization of Vinyldimethylsilane : Investigating the use of bis(acetylacetonato)platinum(II) as a catalyst, this study demonstrates the polymerization of vinyldimethylsilane, yielding products with potential applications in materials science and polymer chemistry (Fry & Neckers, 1996).
Photoinduced Silver Precursor Decomposition for Particle Modification in Tungsten Oxide-Polymer Matrix Nanocomposites : This study presents a technique based on optical excitation for localized modification of nanoparticles in a polymer matrix using vinyltriethylsilane(hexafluoroacetylacetonate)silver(I). It highlights the compound's utility in creating core-shell type architectures in nanocomposites (DeJournett & Spicer, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
ethenyl(triethyl)silane;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si.C5H2F6O2.Ag/c1-5-9(6-2,7-3)8-4;6-4(7,8)2(12)1-3(13)5(9,10)11;/h5H,1,6-8H2,2-4H3;1,12H;/b;2-1-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCCIOFXUZYXQD-FJOGWHKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C=C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)C=C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20AgF6O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



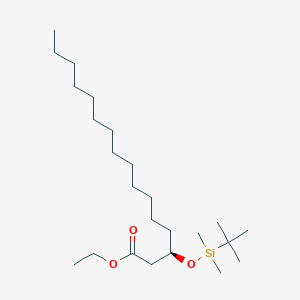
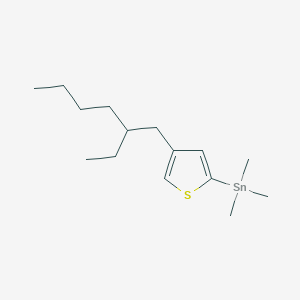
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride](/img/no-structure.png)
